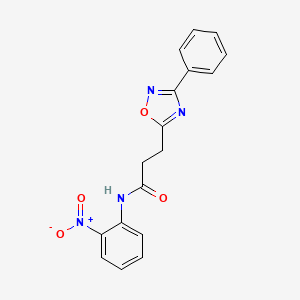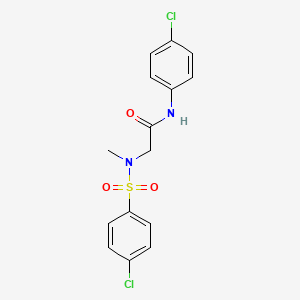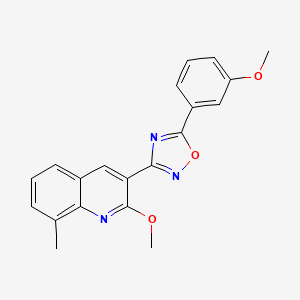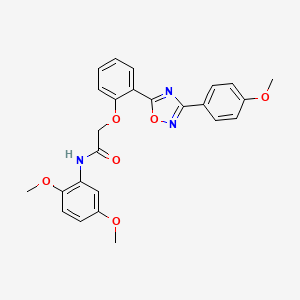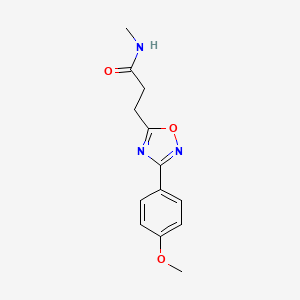
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In
Mechanism of Action
The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide is not fully understood. However, it has been proposed that 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, microbial infection, and cancer progression. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play a critical role in the regulation of inflammatory and immune responses. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic pathways. Additionally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells, which are known to contribute to tissue damage and inflammation. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has also been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Moreover, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and obtain in high purity, making it suitable for pharmacological and biochemical studies. Moreover, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide exhibits a wide range of biological activities, making it a versatile compound for investigating various disease models. However, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide also has some limitations. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Moreover, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has not been extensively studied for its toxicity and safety profile, which may limit its clinical application.
Future Directions
There are several future directions for 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide research. Firstly, the mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide needs to be further elucidated to understand its pharmacological effects better. Secondly, the pharmacokinetics and toxicity of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide need to be thoroughly investigated to determine its clinical potential. Thirdly, the efficacy of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide in various disease models, such as cancer, inflammation, and microbial infection, needs to be investigated further. Finally, the development of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide exhibits anti-inflammatory, antimicrobial, and anticancer effects and has several advantages for lab experiments. However, its solubility in water and limited toxicity and safety profile may limit its clinical application. Further research is needed to elucidate the mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide, investigate its pharmacokinetics and toxicity, and determine its efficacy in various disease models.
Synthesis Methods
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide involves the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to obtain 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The final product, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide, is obtained by the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester with N-methylpropanamide in the presence of triethylamine. This synthesis method has been reported to yield 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide in good yields and high purity.
Scientific Research Applications
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has also been reported to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Moreover, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-11(17)7-8-12-15-13(16-19-12)9-3-5-10(18-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZIKCCYRWYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
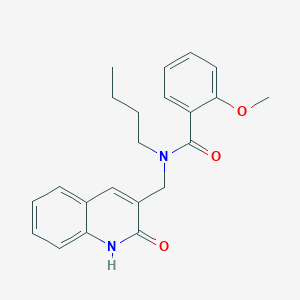

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)



